N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide
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Overview
Description
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide is a compound that features an indole moiety linked to a benzamide structure through a thioether linkage. Indole derivatives are known for their wide range of biological activities, making them significant in medicinal chemistry and pharmacology .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide typically involves the reaction of 2-methylbenzoic acid with 2-((1H-indol-3-yl)thio)ethylamine. The reaction is often facilitated by coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC) to form the amide bond . The reaction conditions usually involve stirring the reactants in a suitable solvent like dichloromethane at room temperature .
Industrial Production Methods
Industrial production methods for this compound would likely involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide can undergo various chemical reactions, including:
Oxidation: The thioether linkage can be oxidized to form sulfoxides or sulfones.
Reduction: The nitro group, if present, can be reduced to an amine.
Substitution: Electrophilic substitution reactions can occur on the indole ring.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or reagents like lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Electrophilic reagents such as halogens or nitro groups can be used under acidic conditions.
Major Products
Oxidation: Sulfoxides or sulfones.
Reduction: Amines.
Substitution: Halogenated or nitrated indole derivatives.
Scientific Research Applications
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide has several scientific research applications:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Studied for its potential as a bioactive compound with antimicrobial and anticancer properties.
Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory and antiviral activities.
Industry: Utilized in the development of new materials and as a precursor in organic synthesis.
Mechanism of Action
The mechanism of action of N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide involves its interaction with specific molecular targets. The indole moiety can interact with various enzymes and receptors, modulating their activity. The thioether linkage may also play a role in its bioactivity by affecting the compound’s binding affinity and specificity .
Comparison with Similar Compounds
Similar Compounds
- N-(2-(1H-Indol-3-yl)ethyl)-2-(6-methoxynaphthalen-2-yl)propanamide
- 2-((1H-indol-3-yl)thio)-N-benzyl-acetamides
Uniqueness
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide is unique due to its specific combination of an indole moiety with a benzamide structure through a thioether linkage. This unique structure imparts distinct biological activities and chemical reactivity compared to other similar compounds .
Properties
IUPAC Name |
N-[2-(1H-indol-3-ylsulfanyl)ethyl]-2-methylbenzamide |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H18N2OS/c1-13-6-2-3-7-14(13)18(21)19-10-11-22-17-12-20-16-9-5-4-8-15(16)17/h2-9,12,20H,10-11H2,1H3,(H,19,21) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
DGTAVFMTQMIJEM-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NCCSC2=CNC3=CC=CC=C32 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H18N2OS |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
310.4 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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